molecular formula C12H8ClN3O2 B15126353 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione

5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione

Cat. No.: B15126353
M. Wt: 261.66 g/mol
InChI Key: HVKZOAOWNWGCAU-GQCTYLIASA-N
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Description

5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

The synthesis of 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione typically involves the condensation of 7-chloroindole-3-carbaldehyde with imidazolidine-2,4-dione under specific reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is refluxed for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind to various receptors and enzymes, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth, leading to its biological effects . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

5-((7-Chloro-1H-indol-3-YL)methylene)imidazolidine-2,4-dione can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its combined indole and imidazolidine-2,4-dione structure, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H8ClN3O2

Molecular Weight

261.66 g/mol

IUPAC Name

4-[(Z)-(7-chloroindol-3-ylidene)methyl]-5-hydroxy-1,3-dihydroimidazol-2-one

InChI

InChI=1S/C12H8ClN3O2/c13-8-3-1-2-7-6(5-14-10(7)8)4-9-11(17)16-12(18)15-9/h1-5,17H,(H2,15,16,18)/b6-4+

InChI Key

HVKZOAOWNWGCAU-GQCTYLIASA-N

Isomeric SMILES

C1=CC\2=C(C(=C1)Cl)N=C/C2=C\C3=C(NC(=O)N3)O

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=CC2=CC3=C(NC(=O)N3)O

Origin of Product

United States

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